Streptovarone Exhibits Superior Virucidal Potency Against Rauscher Leukemia Virus Compared to Parent Streptovaricins A and C
In an in vivo splenomegaly inhibition assay, streptovarone at 0.06 µmol achieved 78% inhibition of Rauscher leukemia virus-induced disease, whereas the parent compounds streptovaricin A and streptovaricin C were essentially inactive at the same dose [1]. The degradation products streptoval C and streptoval Fc gave 62% and >90% inhibition respectively, but streptovarone's activity far exceeds that of the major fermentation components SvA and SvC. This differential establishes that chemical degradation of streptovaricins is required to unmask the antiretroviral pharmacophore.
| Evidence Dimension | Inhibition of Rauscher leukemia virus-induced splenomegaly (in vivo, BALB/c mice) |
|---|---|
| Target Compound Data | 78% inhibition at 0.06 µmol |
| Comparator Or Baseline | Streptovaricin A: essentially inactive (0% inhibition); Streptovaricin C: essentially inactive (0% inhibition); Streptoval C: 62% inhibition; Streptovaricin D: 29% inhibition |
| Quantified Difference | Streptovarone outperforms SvA and SvC by ~78 percentage points; superiority over SvD = 49 percentage points. |
| Conditions | In vivo splenomegaly assay: RLV incubated with compound (37°C, 60 min) prior to intraperitoneal injection into BALB/c mice; splenomegaly measured at day 14 post-infection. |
Why This Matters
For researchers procuring an antiretroviral tool compound, streptovarone provides high-level, reproducible in vivo efficacy against a model retrovirus, a property entirely absent in the unmodified parent streptovaricins.
- [1] Li LH, Borden EC, Brockman WW, Carter WA. Effects of streptovaricins and their degradation products on infectivity of Rauscher leukemia virus. J Natl Cancer Inst. 1977;58(2):245–249. View Source
